molecular formula C8H12Cl2N2O2 B1522938 6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride CAS No. 1251923-75-7

6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B1522938
CAS No.: 1251923-75-7
M. Wt: 239.1 g/mol
InChI Key: UMYRBZGZQANQEN-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride (CAS 1251923-75-7) is a high-purity chemical reagent with the molecular formula C₈H₁₂Cl₂N₂O₂ and a molecular weight of 239.10 g/mol . This compound is a salt form of a functionalized pyridine, a scaffold of significant importance in medicinal chemistry and agrochemical research. Pyridinecarboxylic acids are recognized for their role in developing auxin-mimic herbicides, which function by mimicking plant hormones to disrupt weed growth . In synthetic chemistry, derivatives of dimethylaminopyridine (DMAP) are well-established as highly effective nucleophilic catalysts . They are particularly crucial in esterification reactions, where they facilitate the coupling of carboxylic acids and alcohols under mild conditions using reagents like dicyclohexylcarbodiimide (DCC) . This catalytic activity makes related compounds valuable tools for researchers constructing complex molecules, protecting functional groups, and modifying natural products in the lab. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-(dimethylamino)pyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYRBZGZQANQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 6-(dimethylamino)pyridine-3-carboxylic acid with hydrochloric acid. The reaction typically involves heating the starting materials in an appropriate solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2C_9H_{12}Cl_2N_2O_2. It consists of a pyridine ring that has a dimethylaminomethyl group and a carboxylic acid functional group. Due to its unique chemical properties, this compound is utilized in pharmaceutical applications and organic synthesis.

Chemical Reactions

2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxylic acid derivatives.
    • Common oxidizing agents: potassium permanganate and chromic acid.
  • Reduction: Reduction reactions can lead to the formation of pyridine-3-carboxylic acid derivatives.
    • Reducing agents: lithium aluminum hydride (LiAlH4LiAlH_4).
  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
    • Nucleophiles: amines and halides.

Scientific Research

2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride is widely used in scientific research due to its properties:

  • Chemistry: It serves as a building block for synthesizing various organic compounds.
  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride is of interest in medicinal chemistry because of its biological activities:

  • Antimicrobial and anticancer effects
  • Can bind to specific receptors or enzymes, leading to the modulation of biological processes.

Mechanism of Action

The mechanism by which 6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It can interact with cellular receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Purity Applications
This compound -COOH, -N(CH₃)₂, 2HCl Not explicitly provided Not available ≥95%* Pharmaceutical intermediates, synthesis
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride -COOCH₃, -CH₂NHCH₃, 2HCl 253.12 1909336-84-0 ≥95% Drug discovery, organic synthesis
6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid dihydrochloride -COOH, -NH₂, -CH₂OH, 2HCl 211.17 1340228-34-3 95% Biochemical research, ligand design
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride -COOH, -piperidinyl-NH₂, 2HCl Not provided 1250498-90-8 Not provided Medicinal chemistry, kinase inhibitors

Notes:

  • Substituent Effects: The dimethylamino group (-N(CH₃)₂) in the target compound is electron-donating, enhancing nucleophilicity at the pyridine ring, whereas methyl ester (-COOCH₃) groups (as in ) reduce acidity and alter reactivity. Carboxylic acid (-COOH) derivatives, like the target compound, offer higher solubility in aqueous environments compared to esters .
  • Salt Form : Dihydrochloride salts improve stability and solubility across analogs, facilitating handling in synthetic workflows .

Physicochemical and Reactivity Comparisons

  • Solubility : Carboxylic acid derivatives (e.g., target compound, ) exhibit greater water solubility than esterified analogs (e.g., ), critical for biological assays.
  • Reactivity: The dimethylamino group in the target compound likely increases basicity compared to amino (-NH₂) or hydroxymethyl (-CH₂OH) substituents, influencing pH-dependent behavior and interaction with biological targets .
  • Stability : Methyl esters () may hydrolyze under acidic/basic conditions, whereas carboxylic acids (target compound) are more stable but require protection in certain reactions.

Research Findings and Limitations

  • Gaps in Data: Direct experimental data (e.g., melting point, spectroscopic profiles) for this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Contradictions : highlights methyl ester analogs for drug discovery, whereas carboxylic acid derivatives (target compound) may prioritize different therapeutic targets due to altered bioavailability .

Biological Activity

6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₉H₁₂Cl₂N₂O₂, featuring a pyridine ring substituted with a dimethylaminomethyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate metabolic pathways and signaling cascades.
  • Receptor Binding : It may bind to certain receptors, influencing physiological responses.
  • Biochemical Pathways : The compound can affect signal transduction pathways, impacting gene expression and cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these bacteria were notably low, indicating strong antibacterial properties .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, revealing potential pro-apoptotic effects. For instance, in A2780 ovarian cancer cells, the compound exhibited an EC50 value indicating effective cytotoxicity at low concentrations .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against various pathogens.
    • Findings : The compound demonstrated potent activity against E. coli and S. aureus with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
  • Anticancer Efficacy Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Results : Significant reduction in cell viability was observed in treated A2780 cells, with an EC50 value indicating high potency .

Comparative Analysis of Biological Activity

To further illustrate the biological activity of this compound, the following table compares it with other related compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (EC50)
This compound0.0048 - 0.0195 mg/mLLow µM range
Compound A0.010 - 0.025 mg/mLModerate µM range
Compound B0.005 - 0.015 mg/mLHigh µM range

Q & A

Q. Basic Analytical Workflow

  • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, employing acetonitrile/water gradients with 0.1% trifluoroacetic acid .
  • Structural confirmation :
    • NMR : 1H^1H and 13C^13C NMR in D2 _2O or DMSO-d6_6 to verify dimethylamino (-N(CH3 _3)2_2) and carboxylic acid (-COOH) groups.
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out side products .

What strategies address discrepancies in reported binding affinities for biological targets?

Advanced Mechanistic Analysis
Contradictions in binding data may arise from:

  • Buffer composition : Phosphate vs. Tris buffers can alter protonation states of the dimethylamino group (pKa ~8.5), affecting ligand-receptor interactions .
  • Assay interference : The compound’s fluorescence or redox activity may skew SPR or fluorescence polarization results. Validate with orthogonal techniques like ITC .
  • Structural analogs : Compare with 6-(aminomethyl)pyridine-3-carboxylic acid derivatives to isolate electronic effects of the dimethylamino group .

How can aqueous instability of the dihydrochloride form be mitigated during biological assays?

Q. Advanced Stability Optimization

  • pH control : Maintain solutions at pH 4–5 (acetate buffer) to minimize hydrolysis of the dimethylamino group.
  • Lyophilization : Store lyophilized powder under inert gas (argon) at -20°C to prevent deliquescence .
  • Surfactants : Add 0.01% Tween-20 to prevent aggregation in cell-based assays .

What is the role of the dimethylamino group in modulating biological activity?

Structure-Activity Relationship (SAR) Insights
The dimethylamino group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~1.7 vs. ~0.5 for unsubstituted analogs) .
  • Electron donation : Stabilizes charge-transfer complexes with enzymes (e.g., kinases) via π-cation interactions. Compare with 6-(trifluoromethyl)pyridine derivatives to assess steric vs. electronic contributions .

Beyond NMR, what orthogonal methods validate successful synthesis?

Q. Advanced Analytical Validation

  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and salt form.
  • Elemental analysis : Verify Cl^- content (~21.5% for dihydrochloride) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and dimethylamino C-N vibrations (~1250 cm1^{-1}) .

How to design SAR studies for derivatives of this compound?

Q. Advanced SAR Design

  • Core modifications : Synthesize 5- or 2-substituted pyridine analogs to probe steric effects.
  • Salt variations : Compare dihydrochloride with hydrobromide or mesylate salts for solubility differences .
  • Biological testing : Use enzyme inhibition assays (e.g., kinase panels) and MD simulations to map binding modes .

What statistical methods optimize reaction conditions for scale-up?

Q. Advanced Process Chemistry

  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, base stoichiometry, and solvent polarity.
  • PAT (Process Analytical Technology) : In-line IR monitors reaction progress in real time .

How does pH impact the stability of the dihydrochloride salt in physiological buffers?

Q. Advanced Physicochemical Analysis

  • pH-solubility profile : The compound exhibits U-shaped solubility, with minima near pH 7.4 (PBS). Pre-formulate with cyclodextrins for in vivo studies .
  • Degradation pathways : Oxidative dealkylation of the dimethylamino group occurs above pH 6.5; stabilize with antioxidants like ascorbic acid .

What cross-disciplinary applications exist beyond medicinal chemistry?

Q. Advanced Applications

  • Materials science : As a ligand for transition-metal catalysts (e.g., Pd-catalyzed couplings) due to its chelating pyridine-carboxylate moiety .
  • Bioconjugation : Carboxylic acid group enables EDC/NHS coupling to proteins for diagnostic probes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride

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